molecular formula C15H22N4O3 B11788200 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Katalognummer: B11788200
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: XTJOIVYRTHGUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a trimethoxyphenyl group and a methylpropanamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the trimethoxyphenyl group and the methylpropanamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or the side chains.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.

    4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Evaluated for antioxidant activity.

Uniqueness

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a trimethoxyphenyl group and a methylpropanamine side chain sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C15H22N4O3

Molekulargewicht

306.36 g/mol

IUPAC-Name

2-methyl-1-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C15H22N4O3/c1-8(2)12(16)15-17-14(18-19-15)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,16H2,1-5H3,(H,17,18,19)

InChI-Schlüssel

XTJOIVYRTHGUNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.